An In-depth Technical Guide to N-(3-Nitrobenzyl)oxetan-3-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(3-Nitrobenzyl)oxetan-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics with optimized pharmacological profiles. Among these, the oxetane ring has emerged as a valuable motif, prized for its ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-(3-Nitrobenzyl)oxetan-3-amine, a molecule that combines the advantageous features of the oxetane core with the electronically distinct 3-nitrobenzyl group.
This document will delve into the chemical structure and inherent properties of N-(3-Nitrobenzyl)oxetan-3-amine, offering a detailed exploration of its synthesis through established and reliable methodologies. Furthermore, it will provide predicted spectroscopic data to aid in its characterization and discuss its potential applications in drug discovery and chemical biology, grounded in the known reactivity and biological relevance of its constituent moieties.
Chemical Structure and Properties
N-(3-Nitrobenzyl)oxetan-3-amine is a secondary amine featuring a four-membered oxetane ring and a 3-nitro-substituted benzyl group attached to the nitrogen atom. The presence of the strained oxetane ring and the electron-withdrawing nitro group dictates the molecule's unique chemical and physical properties.
The oxetane moiety, a four-membered cyclic ether, is known to be a metabolically robust and less lipophilic bioisostere for gem-dimethyl and carbonyl groups.[1] Its incorporation can lead to enhanced aqueous solubility and a more favorable pharmacokinetic profile in drug candidates.[2] The nitrogen atom, being directly attached to the oxetane ring, is expected to have a reduced basicity (pKa) compared to a simple alkylamine, an effect attributed to the inductive electron-withdrawing nature of the oxetane oxygen.
The 3-nitrobenzyl group significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which further reduces the basicity of the amine. This modulation of basicity is a critical aspect of drug design, as it can impact a molecule's target engagement, cell permeability, and overall disposition.
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Caption: Chemical Structure of N-(3-Nitrobenzyl)oxetan-3-amine
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | Calculated from structure |
| Molecular Weight | 208.22 g/mol | Calculated from structure |
| pKa (of conjugate acid) | ~6-7 | The oxetane ring and the nitrobenzyl group are electron-withdrawing, reducing the basicity of the amine. |
| LogP | ~1.5 - 2.5 | The presence of the polar oxetane and nitro groups is balanced by the aromatic ring. |
| Hydrogen Bond Donors | 1 | The secondary amine N-H |
| Hydrogen Bond Acceptors | 4 | The oxetane oxygen, the two oxygens of the nitro group, and the amine nitrogen. |
| Aqueous Solubility | Moderate | The polar oxetane and nitro groups are expected to enhance solubility compared to a non-polar analogue.[1] |
Synthesis of N-(3-Nitrobenzyl)oxetan-3-amine
The synthesis of N-(3-Nitrobenzyl)oxetan-3-amine can be achieved through several reliable and well-established synthetic routes. The two most prominent methods are direct N-alkylation of oxetan-3-amine and reductive amination of 3-oxetanone.
Method 1: Direct N-Alkylation of Oxetan-3-amine
This method involves the nucleophilic substitution of a suitable 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide, with oxetan-3-amine. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
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Caption: Synthetic workflow for direct N-alkylation.
Experimental Protocol: N-Alkylation of Oxetan-3-amine with 3-Nitrobenzyl Bromide
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Reactant Preparation: To a solution of oxetan-3-amine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (2.5 eq), for instance, potassium carbonate or triethylamine. Stir the suspension vigorously for 30 minutes at room temperature to liberate the free amine.[3]
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Addition of Alkylating Agent: Add 3-nitrobenzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.[4]
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography to afford the desired N-(3-Nitrobenzyl)oxetan-3-amine.
Causality Behind Experimental Choices:
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Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is used to prevent competition with the amine nucleophile. An excess is used to ensure complete neutralization of the acid generated and to drive the reaction to completion.
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Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the Sₙ2 reaction.
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Monitoring the Reaction: TLC or LC-MS is crucial for determining the reaction endpoint, preventing the formation of over-alkylated byproducts and ensuring optimal yield.
Method 2: Reductive Amination of 3-Oxetanone
An alternative and often preferred one-pot method is the reductive amination of 3-oxetanone with 3-nitrobenzylamine.[5] This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent to the target secondary amine. This method is particularly advantageous as it avoids the use of potentially lachrymatory and reactive alkyl halides.
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Caption: Synthetic workflow for reductive amination.
Experimental Protocol: Reductive Amination of 3-Oxetanone
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Imine Formation: In a round-bottom flask, dissolve 3-oxetanone (1.0 eq) and 3-nitrobenzylamine (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).[6] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
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Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[6][7]
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Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than the imine intermediate, which minimizes the formation of the corresponding alcohol byproduct.[7]
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One-Pot Procedure: This approach is highly efficient as it combines two reaction steps without the need for isolation of the imine intermediate, saving time and resources.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Interpretation |
| ¹H NMR | δ 8.2-7.5 (m, 4H), δ 4.6-4.8 (m, 4H), δ 3.9 (s, 2H), δ 3.6-3.8 (m, 1H), δ 2.0-2.2 (br s, 1H) | Aromatic protons of the 3-nitrobenzyl group. Methylene protons of the oxetane ring. Benzylic methylene protons. Methine proton of the oxetane ring. N-H proton of the secondary amine. |
| ¹³C NMR | δ 148, 140-120, δ 75-80, δ 50-55, δ 45-50 | Carbon of the C-NO₂ group. Aromatic carbons. Methylene carbons of the oxetane ring. Benzylic methylene carbon. Methine carbon of the oxetane ring. |
| IR (Infrared) | 3350-3310 cm⁻¹ (weak), 3100-3000 cm⁻¹ (medium), 2950-2850 cm⁻¹ (medium), 1530 & 1350 cm⁻¹ (strong), ~980 cm⁻¹ (strong) | N-H stretch of the secondary amine.[10] Aromatic C-H stretch. Aliphatic C-H stretch. Asymmetric and symmetric NO₂ stretch. C-O-C stretch of the oxetane ring. |
| Mass Spec. (EI) | m/z 208 (M⁺), 136, 106, 91, 71 | Molecular ion. [M - C₄H₆NO]⁺ (loss of oxetanyl-amine radical). [M - C₄H₆NO - NO₂]⁺. [C₇H₇]⁺ (benzyl fragment). [C₄H₆N]⁺ (oxetanyl-amine fragment). |
Potential Applications in Drug Discovery and Chemical Biology
The unique combination of the oxetane and 3-nitrobenzyl moieties in N-(3-Nitrobenzyl)oxetan-3-amine suggests several potential applications in the fields of drug discovery and chemical biology.
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Scaffold for Medicinal Chemistry: The molecule serves as a versatile building block for the synthesis of more complex drug candidates. The secondary amine provides a convenient handle for further functionalization through acylation, sulfonylation, or further alkylation, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
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Modulation of Physicochemical Properties: As previously discussed, the oxetane ring is a proven tool for enhancing aqueous solubility and metabolic stability.[1] The 3-nitrobenzyl group, with its strong electron-withdrawing nature, can be used to fine-tune the basicity of the amine, a critical parameter for optimizing drug-target interactions and pharmacokinetic properties.
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Pro-drug Strategies: The nitroaromatic group is a well-known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors. This opens up the possibility of using N-(3-Nitrobenzyl)oxetan-3-amine as a scaffold for the development of hypoxia-activated prodrugs. Reduction of the nitro group to an amine or hydroxylamine can trigger the release of a cytotoxic agent.
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Chemical Probes: The molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological systems. The specific physicochemical properties imparted by the oxetane and nitrobenzyl groups could influence the probe's cellular uptake and distribution.
Conclusion
N-(3-Nitrobenzyl)oxetan-3-amine is a synthetically accessible and chemically intriguing molecule that holds considerable promise as a building block in medicinal chemistry and chemical biology. Its structure combines the beneficial physicochemical properties of the oxetane ring with the distinct electronic influence of the 3-nitrobenzyl group. The synthetic routes outlined in this guide are robust and adaptable, allowing for the efficient production of this compound. The predicted spectroscopic data provides a foundation for its characterization. While the specific biological activity of N-(3-Nitrobenzyl)oxetan-3-amine remains to be fully elucidated, its structural features suggest a range of potential applications, from a versatile scaffold for drug discovery to a component in the design of targeted therapies and chemical probes. Further investigation into this and related N-substituted oxetan-3-amines is warranted to fully explore their potential in the development of new scientific tools and therapeutic agents.
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